8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-fluorophenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-4-3-5-9-13)27(20(26)23-18)15-11-7-6-10-14(15)22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQCSXJFEHDFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as AZ-853, is a derivative of imidazopurine that has garnered attention for its potential biological activities, particularly as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a significant target in the development of antidepressant therapies , given its role in mood regulation and anxiety.
Chemical Structure and Properties
The molecular structure of AZ-853 can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 375.43 g/mol |
| CAS Number | 922483-61-2 |
AZ-853 operates primarily through its interaction with the 5-HT1A receptor , where it exhibits partial agonistic activity. This mechanism is crucial for its antidepressant-like effects observed in various preclinical studies. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in modulating serotonergic signaling pathways.
Antidepressant-Like Effects
In a series of studies evaluating the antidepressant-like properties of AZ-853, it was demonstrated that:
- Forced Swim Test (FST) : AZ-853 showed significant antidepressant-like activity in mouse models when administered both acutely and repeatedly. The results indicated a reduction in immobility time, suggesting an antidepressant effect mediated by serotonin receptor activation .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good brain penetration and a safety profile devoid of anticholinergic effects. However, some side effects such as mild sedation and lipid metabolism disturbances were noted after repeated administration .
Comparative Studies
AZ-853 was compared with another derivative, AZ-861. While both compounds displayed antidepressant properties, AZ-861 had a stronger agonistic action across various functional assays. Notably:
- AZ-853 : Demonstrated more potent antidepressant-like effects likely due to better brain penetration.
- AZ-861 : Induced less weight gain but showed stronger α1-adrenolytic effects leading to decreased systolic blood pressure .
Case Studies and Research Findings
Several studies have explored the biological activity of AZ-853:
- Study on Pharmacological Profile : A comprehensive evaluation highlighted that AZ-853 not only acted on the 5-HT1A receptor but also influenced other neurotransmitter systems, indicating a multifaceted approach to modulating mood .
- Safety Profile Assessment : Investigations into the safety profile revealed that while AZ-853 did not exhibit significant adverse effects on serum glucose levels or induce anticholinergic symptoms, it did lead to mild sedation and potential lipid metabolism changes upon prolonged use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[2,1-f]purine-2,4-dione scaffold allows extensive modification. Key analogs and their differences are summarized below:
Impact of Substituents on Pharmacological Activity
- Fluorine vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound balances receptor affinity and lipophilicity, enabling brain penetration. In contrast, 3-trifluoromethylphenyl (AZ-861) increases 5-HT₁A agonism but reduces bioavailability due to higher molecular weight .
- Piperazinylalkyl Chains : Adding a piperazinylpentyl chain (Compound 3i) enhances 5-HT₁A/5-HT₇ dual affinity but reduces PDE4B/PDE10A inhibition .
Q & A
Advanced Research Question
Dose optimization : Lower doses (1.25 mg/kg) retain antidepressant activity while reducing sedation .
Structural tweaks : Replace the trifluoromethyl group with polar substituents to decrease lipophilicity and off-target binding.
Combination therapy : Co-administration with 5-HT7 antagonists to enhance specificity .
How can conflicting in vitro and in vivo data on anxiolytic efficacy be reconciled?
Advanced Research Question
While in vitro assays may show modest 5-HT1A affinity, in vivo anxiolytic effects (e.g., in the four-plate test) depend on metabolite formation and BBB penetration. For example, derivative 3i’s first-pass metabolism generates active metabolites with higher brain bioavailability . Methodological steps include:
Metabolite profiling : Identify active metabolites via LC-MS/MS.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma exposure with behavioral outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
